Dichlorobis(triethylphosphine)palladium(II)
Overview
Description
Dichlorobis(triethylphosphine)palladium(II) is a catalyst used for C-C and C-N coupling reactions . It is an organopalladium complex containing tertiary phosphine ligands .
Synthesis Analysis
This compound is used in the reaction of tributyltin enolates, prepared in situ from tributyltin methoxide and enol acetates, with aryl bromides. It also participates in the coupling reaction of aryl bromides with vinylic acetates .Molecular Structure Analysis
The molecular structure of Dichlorobis(triethylphosphine)palladium(II) is represented by the formula: [ (C6H5)3P]2PdCl2. It has a molecular weight of 701.90 .Chemical Reactions Analysis
Dichlorobis(triethylphosphine)palladium(II) is used in various chemical reactions. It is employed in the reaction of tributyltin enolates with aryl bromides and in the coupling reaction of aryl bromides with vinylic acetates .Physical And Chemical Properties Analysis
Dichlorobis(triethylphosphine)palladium(II) is a solid substance. It is used in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Scientific Research Applications
Dichlorobis(triethylphosphine)palladium(II): , also known as dichloropalladium;triethylphosphane, is a versatile compound used in various scientific research applications. Below are detailed sections focusing on unique applications:
Catalyst for C-C and C-N Coupling Reactions
This compound serves as a catalyst for carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions, which are fundamental processes in organic synthesis. It facilitates the formation of complex organic structures by joining smaller units together .
Synthesis of Conjugated Polymers
It is commonly used in the synthesis of conjugated polymers via Stille coupling, which is crucial for creating materials with desirable electronic properties for use in devices like solar cells and light-emitting diodes .
Hydrogenation and Hydrosilation
The compound acts as a catalyst in hydrogenation and hydrosilation reactions, which are important for adding hydrogen or silicon-hydrogen groups to molecules, respectively. These reactions are widely used in the pharmaceutical and silicone industries .
Carbonylation and Oxidation
It catalyzes carbonylation and oxidation reactions, where carbonyl (CO) groups are introduced into organic substrates, or substrates are oxidized to produce more complex molecules .
Allyl Acetate Isomerization and Dimerization of 1,3-Dienes
The compound is used in allyl acetate isomerization, which rearranges allyl acetate into more reactive forms, and in the dimerization of 1,3-dienes to produce industrially significant compounds .
C-C Bond Formation Reactions
It is a catalyst of choice for various C-C bond formation reactions such as Negishi, Suzuki, Kumada, Sonogashira, Heck, and Sonogashira-Hagihara coupling reactions. These reactions are pivotal in constructing carbon frameworks in organic chemistry .
Amination Reactions
The compound has been applied as an efficient and retrievable catalyst for amination reactions, where nitrogen groups are introduced into organic molecules—a key step in synthesizing many pharmaceuticals .
Research & Development
Beyond these specific applications, Dichlorobis(triethylphosphine)palladium(II) is also used broadly in research and development for creating new chemical processes and discovering novel reaction pathways .
Mechanism of Action
Target of Action
Dichlorobis(triethylphosphine)palladium(II) primarily targets organic compounds that are involved in various chemical reactions. It acts as a catalyst, facilitating the transformation of these compounds .
Mode of Action
The mode of action of Dichlorobis(triethylphosphine)palladium(II) involves its interaction with the target compounds. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby accelerating the reaction rate .
Biochemical Pathways
Dichlorobis(triethylphosphine)palladium(II) affects several biochemical pathways. It is involved in various coupling reactions such as Suzuki, Sonogashira, and Stille coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
The result of the action of Dichlorobis(triethylphosphine)palladium(II) is the formation of new organic compounds through the facilitation of carbon-carbon bond formation . This is crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The action of Dichlorobis(triethylphosphine)palladium(II) can be influenced by various environmental factors. For instance, the presence of other substances in the reaction mixture can affect the efficiency of the catalyst . Additionally, factors such as temperature and pressure can also influence the reaction rate .
Safety and Hazards
properties
IUPAC Name |
dichloropalladium;triethylphosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pd/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNIEUXPCUIEL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456792 | |
Record name | Dichloropalladium--triethylphosphane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(triethylphosphine)palladium(II) | |
CAS RN |
28425-04-9 | |
Record name | Dichloropalladium--triethylphosphane (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorobis(triethylphosphine)palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Dichlorobis(triethylphosphine)palladium(II) in the reaction between photogenerated Dimethylsilylene and 1-Hexyne?
A: While the abstract provided doesn't explicitly detail the interaction mechanism, the presence of Dichlorobis(triethylphosphine)palladium(II) strongly suggests its role as a catalyst in the reaction between photogenerated Dimethylsilylene and 1-Hexyne []. This Palladium(II) complex is known for its ability to catalyze various organic reactions, particularly those involving silicon-carbon bond formation. Therefore, it's likely influencing the reaction pathway and product formation. Further investigation into the full article is needed to uncover the specifics of its catalytic role in this particular reaction.
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